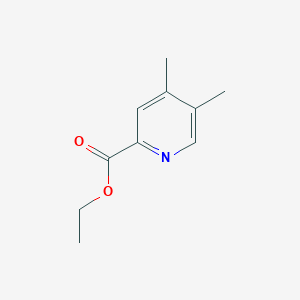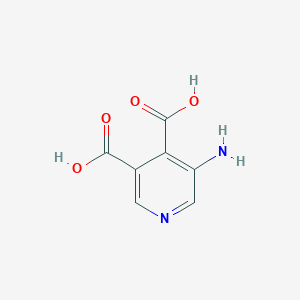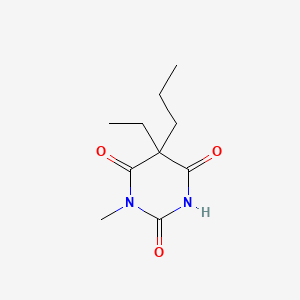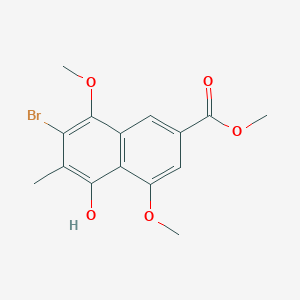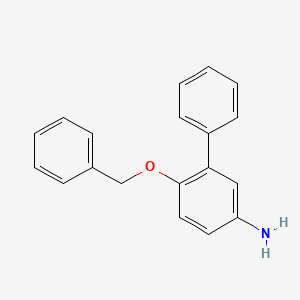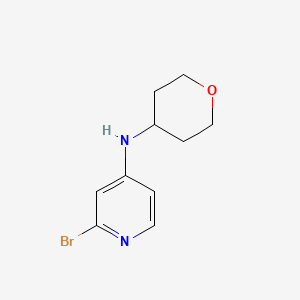
2-Bromo-N-(tetrahydro-2H-pyran-4-YL)pyridin-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Bromo-N-(tetrahydro-2H-pyran-4-yl)-4-Pyridinamine is an organic compound with the molecular formula C12H16BrNO. This compound is characterized by the presence of a bromine atom attached to a pyridine ring, which is further substituted with a tetrahydro-2H-pyran-4-yl group. It is used in various chemical and pharmaceutical research applications due to its unique structural properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-(tetrahydro-2H-pyran-4-yl)-4-Pyridinamine typically involves the bromination of a pyridine derivative followed by the introduction of the tetrahydro-2H-pyran-4-yl group. One common method involves the reaction of 4-aminopyridine with bromine in the presence of a suitable solvent to yield the brominated product. This intermediate is then reacted with tetrahydro-2H-pyran-4-ylamine under controlled conditions to obtain the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
2-Bromo-N-(tetrahydro-2H-pyran-4-yl)-4-Pyridinamine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
Substitution Reactions: Products include various substituted pyridines.
Oxidation Reactions: Products include pyridine oxides.
Reduction Reactions: Products include tetrahydropyran-substituted amines.
科学研究应用
2-Bromo-N-(tetrahydro-2H-pyran-4-yl)-4-Pyridinamine is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme inhibition and receptor binding.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2-bromo-N-(tetrahydro-2H-pyran-4-yl)-4-Pyridinamine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the pyridine ring play crucial roles in binding to these targets, leading to the modulation of biological pathways. The tetrahydro-2H-pyran-4-yl group enhances the compound’s stability and bioavailability.
相似化合物的比较
Similar Compounds
- 2-Bromo-N-(tetrahydro-2H-pyran-4-yl)methyl)aniline
- 2-Bromo-N-[4-(hydroxymethyl)tetrahydro-2H-pyran-4-yl]-2-methylpropanamide
Uniqueness
Compared to similar compounds, 2-bromo-N-(tetrahydro-2H-pyran-4-yl)-4-Pyridinamine exhibits unique properties due to the presence of the pyridine ring, which imparts distinct electronic and steric characteristics. This uniqueness makes it valuable in specific research applications where other compounds may not be as effective.
属性
分子式 |
C10H13BrN2O |
|---|---|
分子量 |
257.13 g/mol |
IUPAC 名称 |
2-bromo-N-(oxan-4-yl)pyridin-4-amine |
InChI |
InChI=1S/C10H13BrN2O/c11-10-7-9(1-4-12-10)13-8-2-5-14-6-3-8/h1,4,7-8H,2-3,5-6H2,(H,12,13) |
InChI 键 |
RKVWGNMAANPVDQ-UHFFFAOYSA-N |
规范 SMILES |
C1COCCC1NC2=CC(=NC=C2)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



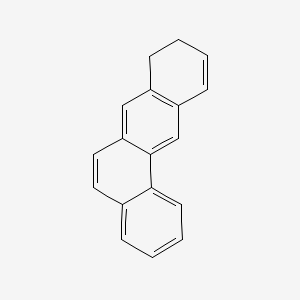
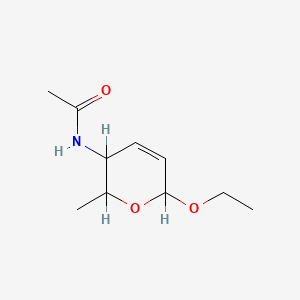
![n-[2-(3-Methoxyphenyl)-1h-indol-5-yl]acetamidine](/img/structure/B13936599.png)
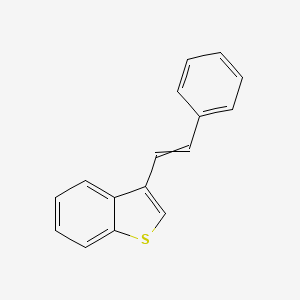
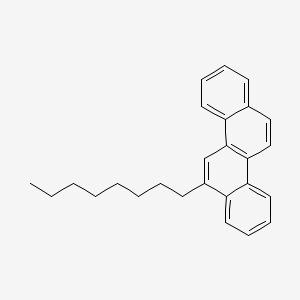
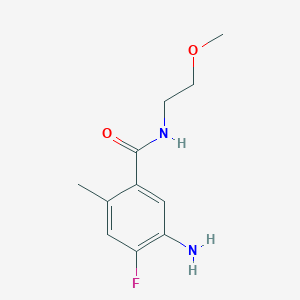
![2-[4-(Aminosulfonyl)phenyl]quinoline-4-carboxylic acid](/img/structure/B13936620.png)
